9-(3-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

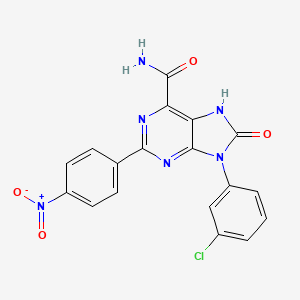

9-(3-Chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based derivative with a complex substitution pattern. Its core structure consists of a purine scaffold modified at positions 2 and 9 with aromatic substituents: a 4-nitrophenyl group at position 2 and a 3-chlorophenyl group at position 7. The 8-oxo moiety and a carboxamide group at position 6 further define its chemical identity. Such substitutions are critical in medicinal chemistry, as they influence electronic properties, solubility, and biological interactions. While crystallographic tools like SHELX and ORTEP (used for structural determination) are referenced in the literature , this compound’s pharmacological profile remains understudied.

Properties

IUPAC Name |

9-(3-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN6O4/c19-10-2-1-3-12(8-10)24-17-14(22-18(24)27)13(15(20)26)21-16(23-17)9-4-6-11(7-5-9)25(28)29/h1-8H,(H2,20,26)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFOUENPDUUHBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(3-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a purine core with specific substituents that influence its biological properties. The presence of the 3-chlorophenyl and 4-nitrophenyl groups is particularly significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of purines have been shown to inhibit bacterial growth and possess antifungal activity. The specific compound may exhibit similar effects, although detailed studies are still required to establish its efficacy against various pathogens.

Antitumor Activity

Preliminary studies suggest that purine derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation. For example, certain analogs have been tested for their ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in rapidly dividing cells. The potential antitumor activity of This compound could be attributed to similar mechanisms.

The biological activity of this compound may be linked to its interaction with various cellular pathways:

- Inhibition of Nucleotide Synthesis : Similar compounds have shown the ability to disrupt nucleotide biosynthesis, which is essential for cellular replication and repair.

- Modulation of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cell growth and survival.

- Anti-inflammatory Effects : Some studies suggest that purine derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

Several in vitro studies have explored the effects of purine derivatives on cancer cell lines. For example:

- A study demonstrated that a related compound significantly inhibited cell proliferation in A431 vulvar epidermal carcinoma cells .

- Another investigation highlighted the antimicrobial properties of similar structures against various bacterial strains, indicating a potential role for this compound in treating infections .

In Vivo Studies

Limited in vivo data are available specifically for This compound . However, related compounds have shown promising results in animal models, suggesting potential therapeutic applications in oncology and infectious diseases.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 8-oxo-8,9-dihydro-7H-purine derivatives, which are often explored for their bioactivity. Below is a detailed comparison with structurally related analogs, highlighting substituent variations and their implications.

Table 1: Structural and Physicochemical Comparison

Key Comparative Analysis

In contrast, the methoxy group in is electron-donating, which may improve solubility but reduce membrane permeability. The methyl group in increases lipophilicity, favoring passive diffusion but possibly reducing aqueous solubility.

Carboxamide Position: Most analogs, including the target compound and , feature the carboxamide at position 6. This positional isomerism could significantly impact target binding .

Aromatic vs. Aliphatic Substituents :

- The cyclohexyl group in introduces steric bulk, which may hinder binding to flat active sites (e.g., ATP pockets in kinases). Conversely, aromatic substituents (e.g., 3-chlorophenyl in the target) are more likely to engage in π-π stacking interactions.

The hydroxyl group in may confer antioxidant properties or susceptibility to metabolic glucuronidation. The methyl substituents in are metabolically stable but may limit target selectivity due to reduced polar interactions.

In contrast, methoxy or methyl groups (as in and ) are synthetically straightforward.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 9-(3-chlorophenyl)-2-(4-nitrophenyl)-8-oxo-purine-6-carboxamide?

- Methodological Answer : Focus on reaction intermediates and catalytic conditions. For example, use Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity during purine ring formation, and optimize solvent polarity (e.g., DMF for nitrophenyl coupling) to improve yield. Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to track intermediate purity .

- Data Contradiction : Conflicting reports on nitro group reduction stability in similar purine derivatives suggest testing inert atmospheres (N₂/Ar) to prevent unintended side reactions during synthesis .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

- Methodological Answer : Perform pH-dependent stability assays using UV-Vis spectroscopy (200–400 nm) and LC-MS. For example, incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Compare degradation products via high-resolution mass spectrometry (HRMS) and assign structural changes using 2D NMR (¹H-¹³C HSQC) .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : Use a tiered solubility screen:

- Hydrophobic phase : DMSO or DCM for initial dissolution.

- Aqueous phase : PBS with 0.1% Tween-80 for emulation of physiological conditions.

Quantify solubility via nephelometry and validate with HPLC-ELSD .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-chlorophenyl and 4-nitrophenyl substituents in enzyme inhibition?

- Methodological Answer :

- Step 1 : Synthesize analogs with substituent variations (e.g., 3-fluorophenyl, 4-aminophenyl) using Suzuki-Miyaura cross-coupling.

- Step 2 : Test inhibitory activity against target enzymes (e.g., kinases, COX-2) via fluorescence polarization assays.

- Step 3 : Correlate substituent electronic profiles (Hammett σ values) with IC₅₀ data using multivariate regression .

Q. What computational strategies are effective for predicting the compound’s interactions with ATP-binding pockets?

- Methodological Answer :

- Docking : Use AutoDock Vina with AMBER force fields to simulate binding modes.

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability.

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, prioritizing residues with ΔΔG > 2 kcal/mol for mutagenesis studies .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying statistical weighting for assay type (e.g., cell-free vs. cell-based).

- Orthogonal Assays : Validate hits in dual models (e.g., RAW264.7 macrophages for inflammation; MCF-7 cells for cancer) with standardized protocols (e.g., ATP-lite viability assays) .

Experimental Design & Data Analysis

Q. What factorial design parameters are critical for optimizing reaction yields in scaled-up synthesis?

- Methodological Answer : Implement a 2³ factorial design varying:

- Factors : Temperature (60°C vs. 80°C), catalyst loading (5% vs. 10%), and solvent (DMF vs. THF).

- Response Variables : Yield (HPLC), purity (area %), and reaction time.

Analyze via ANOVA and response surface methodology (RSM) to identify optimal conditions .

Q. How can researchers differentiate between off-target effects and true bioactivity in phenotypic screens?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.